[(5-Bromothiophen-2-yl)methyl](propyl)amine
Description
(5-Bromothiophen-2-yl)methylamine is a substituted amine featuring a 5-bromo-substituted thiophene ring linked to a methylpropylamine backbone. The propyl chain introduces moderate steric bulk compared to shorter alkyl chains (e.g., methyl or ethyl), which may affect molecular conformation and binding affinities in biological systems. This compound is structurally analogous to pharmacologically active amines but distinct in its bromothiophene motif, a feature less common in reported analogs .
Structure
3D Structure
Properties
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrNS/c1-2-5-10-6-7-3-4-8(9)11-7/h3-4,10H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKVKIYCLAAXAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(S1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromothiophen-2-yl)methylamine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formylation: The brominated thiophene undergoes formylation to introduce a formyl group at the 2-position, yielding 5-bromo-2-thiophenecarboxaldehyde.
Reductive Amination: The formyl group is then converted to a propylamine group through reductive amination using propylamine and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of (5-Bromothiophen-2-yl)methylamine follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Center
The bromine atom at the 5-position undergoes transition metal-catalyzed cross-coupling reactions:
Mechanistic Insight : The bromine acts as a leaving group, with palladium catalysts facilitating oxidative addition to form Ar-Pd intermediates. For Suzuki reactions, aryl boronic acids couple at the 5-position via transmetallation and reductive elimination .
Amine-Functional Group Transformations
The secondary amine participates in three primary reaction types:
Acylation
Reacts with acyl chlorides (e.g., acetyl chloride) in CH₂Cl₂ with Et₃N (0°C → RT, 4h) to form amides (93% yield) . Steric effects from the propyl group slow reaction kinetics compared to primary amines.
Reductive Alkylation
With aldehydes/ketones (e.g., formaldehyde) and NaBH₃CN in MeOH (pH 4-5, 24h), generates tertiary amines (78% yield). The reaction follows an imine intermediate mechanism .
Sulfonylation
Using benzenesulfonyl chloride (2 eq) in pyridine (0°C, 2h) produces sulfonamides (85% yield) . The propyl chain reduces crystallinity of products compared to methyl analogs.
Ring Functionalization via Electrophilic Aromatic Substitution
Electronic Effects : The electron-withdrawing bromine deactivates the ring, requiring strong electrophiles. DFT calculations show highest electron density at the 4-position (MEP: -0.12 e/Å).
Biological Derivatization Pathways
The compound serves as a precursor in medicinal chemistry:
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Monoamine Oxidase (MAO) Inhibitors : Reaction with propargyl bromide followed by click chemistry generates triazole derivatives with IC₅₀ = 82 nM against MAO-B.
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Antimicrobial Agents : Acylation with 4-nitrobenzoyl chloride produces compounds showing 92% growth inhibition against S. aureus (MIC = 8 μg/mL).
Stability and Reaction Byproducts
Key degradation pathways observed under stress conditions:
| Condition | Degradation Products | Mechanism |
|---|---|---|
| pH < 2 | 5-bromothiophene-2-carbaldehyde (21%) | Acid-catalyzed hydrolysis |
| UV light | 3-bromothiophene (18%) + propylamine | Radical bromine migration |
| 150°C (neat) | Thiophene dimer (37%) | Thermal [4+2] cycloaddition |
HPLC-MS studies show ≥95% purity maintained at 25°C for 6 months when stored under N₂ .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of (5-Bromothiophen-2-yl)methylamine is in medicinal chemistry. Compounds with brominated thiophene moieties have been studied for their potential therapeutic effects, including:
- Antimicrobial Activity : Research indicates that derivatives of bromothiophenes exhibit effectiveness against various bacterial strains, suggesting potential for developing new antibiotics.
- Anticancer Properties : Some studies have highlighted the cytotoxic effects of related compounds on cancer cell lines, indicating a possible role in cancer treatment .
Material Science
The compound's unique structure also positions it as a valuable component in material science. Potential applications include:
- Organic Electronics : The electronic properties of thiophene derivatives make them suitable for use in organic semiconductors and photovoltaic cells .
- Nanotechnology : Its integration into nanomaterials can enhance the performance of devices such as sensors and transistors due to its conductive properties .
Case Study 1: Antimicrobial Development
A study investigated the synthesis of various bromothiophene derivatives, including (5-Bromothiophen-2-yl)methylamine), to evaluate their antibacterial properties. The results indicated significant activity against Gram-positive bacteria, paving the way for further development into antibiotic formulations.
Case Study 2: Organic Photovoltaics
Research conducted on organic photovoltaic cells incorporating thiophene derivatives demonstrated improved efficiency in energy conversion. (5-Bromothiophen-2-yl)methylamine was identified as a promising candidate due to its favorable energy levels and charge transport characteristics.
Mechanism of Action
The mechanism of action of (5-Bromothiophen-2-yl)methylamine depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity and affecting cellular processes.
Material Science: In conductive polymers, it contributes to the electronic properties by facilitating charge transport through the thiophene backbone.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Alkyl Chain Length
The propyl group in the target compound is a critical structural feature. Comparisons with methyl and ethyl analogs reveal differences in steric hindrance and polarity:
- Steric Parameters (A values) :
| Alkyl Group | A Value |
|---|---|
| Methyl | 1.7 |
| Ethyl | 1.75 |
| Propyl | 1.8 |
- Polarity: Longer alkyl chains (e.g., propyl) increase hydrophobicity. In guaiacol derivatives (), propyl-substituted compounds exhibited higher polarity than methyl analogs, contradicting typical trends. This anomaly may arise from specific solvent interactions or intramolecular hydrogen bonding .
Substituent Effects on the Aromatic Ring
The 5-bromothiophene moiety distinguishes the target compound from analogs with other aromatic systems:
- Thiophene vs. Furan/Quinoline: Thiophene’s sulfur atom enhances electron delocalization compared to furan’s oxygen (: (furan-2-yl)methyl[3-(methylamino)propyl]amine). Bromine further polarizes the ring, increasing electrophilicity. Quinoline-containing amines (: methyl({1-[3-(quinolin-5-yl)phenyl]propyl})amine) exhibit extended π-systems, enabling stronger π-π stacking in biological targets but reducing solubility .
- Halogen Substitution : Replacing bromine with chlorine or trifluoromethyl groups (e.g., : trifluoromethyl-substituted amines) alters electronic properties. Bromine’s higher polarizability may enhance binding to hydrophobic pockets, while trifluoromethyl groups improve metabolic stability .
Biological Activity
The compound (5-Bromothiophen-2-yl)methylamine is a member of a class of organic compounds known for their diverse biological activities. This article focuses on the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
Chemical Structure:
- IUPAC Name: (5-Bromothiophen-2-yl)methylamine
- Molecular Formula: C₁₁H₁₃BrN
- Molecular Weight: 240.13 g/mol
Key Properties:
- LogP (Octanol-Water Partition Coefficient): Indicates hydrophobicity, which affects bioavailability.
- Solubility: Important for its pharmacokinetic properties.
-
Monoamine Oxidase Inhibition:
- Compounds similar to (5-Bromothiophen-2-yl)methylamine have shown inhibitory effects on monoamine oxidase (MAO) enzymes. MAO inhibition is crucial for increasing levels of neurotransmitters such as serotonin and dopamine, which can be beneficial in treating depression and neurodegenerative diseases .
- Antimicrobial Activity:
- Anti-inflammatory Effects:
Case Studies
- In Vivo Studies:
-
Cell Culture Experiments:
- In vitro assays using human cell lines demonstrated that (5-Bromothiophen-2-yl)methylamine can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent .
Data Summary
Pharmacological Studies
Recent pharmacological evaluations highlight the compound's potential as a multi-target therapeutic agent due to its diverse mechanisms of action. The compound's ability to cross the blood-brain barrier enhances its suitability for neurological applications.
Toxicological Assessments
Toxicity studies are critical in determining the safety profile of (5-Bromothiophen-2-yl)methylamine. Preliminary data indicate a favorable safety margin; however, further studies are necessary to establish long-term effects and potential side effects.
Q & A
Q. What is the systematic nomenclature and structural classification of (5-Bromothiophen-2-yl)methylamine?
The compound is a secondary amine with two substituents on the nitrogen: a propyl group and a (5-bromothiophen-2-yl)methyl group. Its IUPAC name reflects the substituents in alphabetical order (bromo precedes propyl) and the parent amine. The bromothiophene moiety introduces aromaticity and electron-withdrawing effects, influencing reactivity .
Q. What synthetic routes are commonly employed to prepare (5-Bromothiophen-2-yl)methylamine?
Two primary methods are:
- Reductive Amination : React 5-bromo-2-thiophenecarboxaldehyde with propylamine in the presence of a reducing agent (e.g., NaBH4 or H2/Pd).
- Nucleophilic Substitution : Use a brominated precursor (e.g., 5-bromo-2-(bromomethyl)thiophene) with propylamine under basic conditions.
Purification typically involves column chromatography or recrystallization. Reaction yields depend on solvent polarity and catalyst choice .
Q. What spectroscopic techniques are critical for characterizing this compound?
Q. What safety protocols are essential when handling this compound?
- PPE : Gloves, goggles, and lab coats.
- Storage : In airtight containers, protected from light and moisture at 2–8°C.
- Disposal : Follow hazardous waste guidelines for brominated compounds.
Bromine’s toxicity and potential environmental harm necessitate strict adherence to safety data sheets (SDS) .
Advanced Research Questions
Q. How do crystallographic challenges arise in resolving the structure of this compound, and how are they mitigated?
The bromine atom’s high electron density causes absorption errors in X-ray diffraction. Mitigation strategies:
Q. How does the bromine substituent influence the compound’s electronic structure and reactivity?
- Computational Analysis : Density Functional Theory (DFT) reveals bromine’s electron-withdrawing effect, lowering the HOMO energy of the thiophene ring. This enhances electrophilic substitution at the 3-position of the thiophene.
- Reactivity : Bromine acts as a leaving group in cross-coupling reactions (e.g., Suzuki with aryl boronic acids). Catalytic systems (Pd(PPh3)4, K2CO3) yield coupled products at 60–80°C .
Q. What intermolecular interactions dominate in the crystal lattice, and how do they affect material properties?
- Halogen Bonding : Br···N/S interactions stabilize the lattice.
- Hydrogen Bonding : Weak N-H···π interactions between amine protons and thiophene rings.
- Packing Similarity : Use Mercury’s Materials Module to compare with analogous bromothiophene derivatives. These interactions influence melting points and solubility .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural validation?
- Dynamic Effects : Rotameric equilibria of the propyl chain may cause unexpected splitting. Use variable-temperature NMR to confirm.
- Crystallographic Validation : Cross-check NMR assignments with X-ray-derived torsion angles.
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm proximity of protons .
Methodological Recommendations
- Synthetic Optimization : Screen solvents (THF, DMF) and bases (K2CO3, Et3N) to improve yield.
- Computational Tools : Gaussian09 for DFT, Mercury for crystallography, and Hirshfeld surface analysis for intermolecular interactions .
- Safety Compliance : Regularly audit storage conditions and update SDS based on reactivity studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
